2-(2-Amino-1-hydroxypropyl)phenol
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Overview
Description
2-(2-Amino-1-hydroxypropyl)phenol is an organic compound with the molecular formula C9H13NO2 It is a phenolic compound with an amino group and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an amino alcohol. For example, the reaction of 2-bromo-1-phenol with 2-amino-1-propanol under basic conditions can yield the desired product .
Another method involves the reduction of a nitro-substituted phenol. In this approach, 2-nitro-1-phenol is first reduced to 2-amino-1-phenol, which is then reacted with an appropriate aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2-amino-1-oxopropyl)phenol, while reduction of the amino group can produce this compound derivatives.
Scientific Research Applications
2-(2-Amino-1-hydroxypropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1-hydroxypropyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to adrenergic receptors, influencing signal transduction pathways and physiological responses .
Comparison with Similar Compounds
2-(2-Amino-1-hydroxypropyl)phenol can be compared with other similar compounds, such as:
2-Aminophenol: Lacks the propyl chain, making it less versatile in certain synthetic applications.
2-(2-Hydroxypropyl)phenol: Lacks the amino group, reducing its potential for biological interactions.
2-(2-Amino-1-hydroxyethyl)phenol: Has a shorter ethyl chain, which may affect its reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications.
Biological Activity
Overview
2-(2-Amino-1-hydroxypropyl)phenol, also known as a derivative of phenolic compounds, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C9H13NO2 and features both an amino group and a hydroxyl group, which contribute to its diverse interactions within biological systems.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Research indicates that it can act as a ligand for adrenergic receptors, particularly alpha-1 adrenergic receptors, influencing various physiological responses such as vasoconstriction and modulation of neurotransmitter release . This interaction is critical in understanding its potential therapeutic applications in conditions like hypotension and other cardiovascular disorders.
1. Vasoconstriction
- Mechanism : The compound's sympathomimetic properties allow it to induce vasoconstriction by stimulating alpha-1 adrenergic receptors.
- Applications : Used primarily in treating hypotension and managing blood pressure during surgical procedures.
2. Neuroprotective Effects
- Research Findings : Studies have shown that this compound exhibits neuroprotective effects against oxidative stress in neuronal cell lines. It reduces reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases .
- Case Studies : In vitro experiments demonstrated that the compound could protect SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide, suggesting potential applications in neuroprotection .
3. Antioxidant Activity
- Mechanism : The hydroxyl group in the structure contributes to its antioxidant capabilities, allowing it to scavenge free radicals.
- Experimental Evidence : DPPH scavenging assays indicated that this compound possesses significant antioxidant activity, which may help mitigate oxidative stress-related conditions .
Comparative Analysis
Property/Compound | This compound | 2-Aminophenol | 2-(2-Hydroxypropyl)phenol |
---|---|---|---|
Molecular Formula | C9H13NO2 | C6H7NO | C9H12O2 |
Functional Groups | Amino, Hydroxyl | Amino | Hydroxyl |
Biological Activity | Vasoconstriction, Neuroprotection | Limited | Reduced |
Therapeutic Applications | Cardiovascular, Neuroprotective | Analgesic | Antiseptic |
The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution reactions. For instance, reacting 2-bromo-1-phenol with 2-amino-1-propanol under basic conditions yields the desired product. The compound is stable under standard laboratory conditions but can undergo oxidation and reduction reactions depending on the reagents used.
Properties
IUPAC Name |
2-(2-amino-1-hydroxypropyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMWKBHVLBBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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